2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde
Description
2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde (CAS: 915923-84-1) is a benzaldehyde derivative featuring a 2-oxoethoxy linker substituted with a 4-methylpiperidinyl group at the 2-position of the aromatic ring. Its molecular formula is C₁₅H₁₉NO₃, with a molecular weight of approximately 261.3 g/mol. The compound’s structure combines a reactive aldehyde group with a piperidine-based side chain, making it a candidate for pharmaceutical and synthetic chemistry applications, particularly in drug discovery for CNS disorders due to structural similarities with tranquilizing agents .
Properties
IUPAC Name |
2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-12-6-8-16(9-7-12)15(18)11-19-14-5-3-2-4-13(14)10-17/h2-5,10,12H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAFTECWLPMWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589722 | |
| Record name | 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-54-5 | |
| Record name | 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde typically involves the reaction of 4-methylpiperidine with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: 2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzoic acid.
Reduction: 2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde and analogous compounds:
Key Structural and Functional Comparisons
Substituent Effects on Lipophilicity The 4-methylpiperidinyl group in the target compound enhances lipophilicity (logP ~2.5–3.0) compared to piperidine (logP ~1.8) or piperazine derivatives (logP ~1.2) . This property may improve blood-brain barrier penetration, relevant for CNS-targeted drugs.
Reactivity of the Aldehyde Group
- The target’s aldehyde is more electrophilic than derivatives with electron-donating groups (e.g., methoxy). This reactivity facilitates Schiff base formation, useful in synthesizing hydrazones or imines for drug candidates .
- In contrast, nitro-substituted analogs (e.g., 3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde) exhibit decreased stability due to strong electron withdrawal, accelerating degradation .
Biological Activity
- Antipyrine-containing analogs (e.g., compound 15 in ) demonstrated tranquilizing effects in rodent models, suggesting the 2-oxoethoxy-benzaldehyde scaffold may modulate neurotransmitter systems .
- Piperazine derivatives (e.g., ) are associated with improved solubility and bioavailability, but reduced metabolic stability compared to piperidine-based compounds .
Biological Activity
2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Chemical Formula : CHNO
- Molecular Weight : 288.34 g/mol
- Functional Groups : Contains a piperidine ring, an aldehyde group, and an ether linkage.
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, benzaldehyde derivatives have been shown to modulate drug efflux pumps, which are critical in cancer cell resistance to chemotherapy. Specifically, studies have highlighted their ability to inhibit P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), enhancing the efficacy of chemotherapeutic agents .
Antifilarial Activity
While direct studies on this compound are scarce, related compounds have shown promise in antifilarial activity. For example, certain piperazine derivatives have demonstrated macrofilaricidal and microfilaricidal effects against filarial infections such as Brugia malayi. These findings suggest that similar structural compounds could potentially exhibit comparable biological activities .
Study on Anticancer Mechanisms
One notable study examined the effects of benzaldehyde derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in various cancer types by modulating cell cycle progression and inhibiting tumor growth through specific signaling pathways. This supports the hypothesis that this compound may possess similar anticancer properties .
Neuropharmacological Investigation
In a neuropharmacological study involving piperidine derivatives, researchers found that certain compounds exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to enhanced serotonergic activity and modulation of norepinephrine levels. This suggests a potential therapeutic avenue for exploring the neuroactive properties of this compound .
Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
